![molecular formula C12H13ClO4 B1454165 2-[(4-Chlorophenyl)methyl]pentanedioic acid CAS No. 24867-04-7](/img/structure/B1454165.png)
2-[(4-Chlorophenyl)methyl]pentanedioic acid
Vue d'ensemble
Description
“2-[(4-Chlorophenyl)methyl]pentanedioic acid” is a chemical compound with the CAS Number: 24867-04-7 . It has a molecular weight of 256.69 and its molecular formula is C12H13ClO4 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13ClO4/c13-10-4-1-8 (2-5-10)7-9 (12 (16)17)3-6-11 (14)15/h1-2,4-5,9H,3,6-7H2, (H,14,15) (H,16,17) . This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 256.68 and its molecular formula is C12H13ClO4 .
Applications De Recherche Scientifique
Analysis of Global Trends in Herbicide Toxicity Studies
Research on herbicides, including compounds related to 2,4-D (2,4-dichlorophenoxyacetic acid), has shown rapid advancements. The United States leads in publications, with significant contributions in toxicology and biochemical and molecular biology. The focus includes occupational risks, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target aquatic species. This scientometric review highlights the need for future research in molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Impact of Chlorophenol Compounds
Chlorophenols, including 2-chlorophenol and 2,4-dichlorophenol, are assessed for their moderate toxic effects on mammalian and aquatic life, with significant toxicity to fish upon long-term exposure. The persistence of these compounds in the environment varies based on microbial activity, and bioaccumulation is generally low. This review underscores the importance of understanding chlorophenol's environmental fate for managing their ecological impact (Krijgsheld & Gen, 1986).
Advances in the Hydrogenation of Furfural to Pentanediol
Furfural and its derivatives, including 1,2-pentanediol and 1,5-pentanediol, are valuable chemicals with broad applications. Recent research focuses on catalytic hydrogenation processes for these compounds, exploring catalyst design, reaction mechanisms, and the influence of acidity on catalyst activity. This progress in catalyst development offers insights into efficient and stable systems for furfural hydrogenation, relevant for sustainable chemical production (Tan et al., 2021).
Pesticide Wastewater Treatment in the Pesticide Industry
The pesticide production industry generates wastewater containing various toxic pollutants, including 2,4-D and its derivatives. Biological processes and granular activated carbon have been shown to effectively remove these compounds, suggesting that targeted treatment strategies can mitigate environmental contamination risks. This review emphasizes the importance of experimental process evaluation to design efficient treatment systems (Goodwin et al., 2018).
Sorption of Phenoxy Herbicides to Soil and Organic Matter
A comprehensive review of phenoxy herbicide sorption experiments, including 2,4-D, reveals the significant role of soil organic matter and iron oxides as sorbents. This analysis provides a foundation for predicting herbicide sorption and suggests avenues for future research to enhance understanding of environmental interactions and mitigation strategies (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c13-10-4-1-8(2-5-10)7-9(12(16)17)3-6-11(14)15/h1-2,4-5,9H,3,6-7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLMBSIVXCOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CCC(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


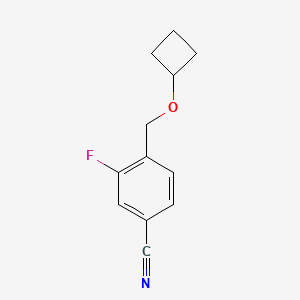
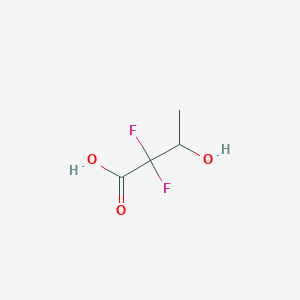
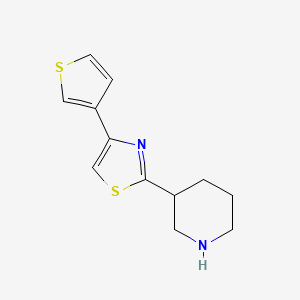
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)




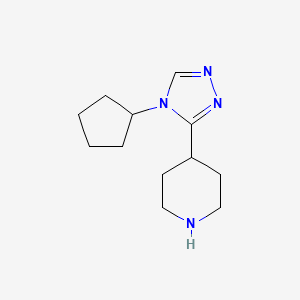

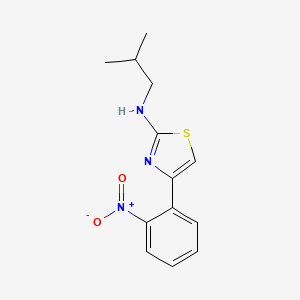
![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
